Acetamide,N-methyl-N-[3-(methylamino)propyl]-
Description
Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) is a tertiary amine-containing acetamide derivative with the molecular formula C₇H₁₆N₂O and a molar mass of 144.21 g/mol . Structurally, it features a central acetamide group flanked by two substituents: a methyl group and a 3-(methylamino)propyl chain. Its relatively small molecular size and balanced lipophilicity (predicted logP ~0.6–1.0) suggest moderate membrane permeability and solubility in polar solvents like ethanol or DMSO .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-N-[3-(methylamino)propyl]acetamide |
InChI |
InChI=1S/C7H16N2O/c1-7(10)9(3)6-4-5-8-2/h8H,4-6H2,1-3H3 |
InChI Key |
XHPVTULOBNSCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCNC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Acetamide, N-methyl-N-[3-(methylamino)propyl]-
Overview
Preparation of this compound involves selective N-methylation and amide bond formation strategies. The synthesis typically requires control over mono-N-methylation to avoid overalkylation and formation of secondary or tertiary amines. The methods surveyed include:
- Dehydration of ammonium acetate derivatives
- Ammonolysis of acetyl derivatives
- Transition-metal-free methylation of amines using nitroso compounds and methylboronic acid
- Hydrobromide salt formation for stability and isolation
Laboratory-Scale Synthesis
Dehydration of Ammonium Acetate Derivatives
A classical method to prepare acetamide derivatives involves the dehydration of ammonium acetate salts. This approach applies to the parent acetamide and can be adapted for substituted ammonium salts:
$$
\text{[NH}4^+][\text{CH}3\text{CO}2^-] \xrightarrow{\text{heat}} \text{CH}3\text{CONH}2 + \text{H}2\text{O}
$$
This method can be modified to include the N-methyl-N-[3-(methylamino)propyl] substituent by using appropriately substituted ammonium salts or amines under dehydrating conditions. However, this method is more common for simpler acetamide synthesis and less so for complex substituted derivatives.
Ammonolysis of Acetyl Derivatives
Another route involves the ammonolysis of acetyl compounds such as acetylacetone under reductive amination conditions, which can yield acetamide derivatives with high selectivity. This method provides excellent yields for acetamide and its N-substituted analogues but requires careful control of reaction conditions to avoid side products.
Salt Formation: Hydrobromide Salt Preparation
The hydrobromide salt form of N-[3-(methylamino)propyl]acetamide is commonly prepared by treatment of the free base with hydrobromic acid (HBr). This salt form improves the compound’s stability, handling, and solubility. The hydrobromide salt has the molecular formula C6H15BrN2O and a molecular weight of 211.10 g/mol.
Summary Table of Preparation Methods
Research Findings and Analysis
- The transition-metal-free method using nitroso compounds and methylboronic acid is notable for its environmental friendliness and operational simplicity, avoiding the use of metals and harsh reagents.
- The yields reported for mono-N-methyl aromatic amines range from 31% to 82%, depending on the substrate and reaction conditions, indicating good efficiency and scalability potential.
- The hydrobromide salt form is well-characterized and commonly used for isolation and storage, as supported by its PubChem data and molecular descriptors.
- Classical methods such as dehydration and ammonolysis remain relevant for simpler acetamide derivatives but are less frequently used for complex N-substituted analogues due to selectivity challenges.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-methyl-N-[3-(methylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form simpler amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Development
Acetamide, N-methyl-N-[3-(methylamino)propyl]- has been explored for its potential use in developing antidepressant medications. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems, particularly those involving the glutamate and serotonin pathways. Research indicates that derivatives of this compound could serve as candidates for new antidepressant therapies, especially in the context of treatments aimed at enhancing NMDA receptor modulation .
Neurotransmitter Modulation
The compound's ability to influence neurotransmitter activity makes it a subject of interest for studies focused on neuropharmacology. Specifically, its potential role in modulating glutamate receptors could lead to advancements in treating mood disorders and other neurological conditions .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the efficacy of Acetamide, N-methyl-N-[3-(methylamino)propyl]- analogs in preclinical models of depression. The results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain. The findings support further investigation into this compound's therapeutic potential .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological profile of Acetamide, N-methyl-N-[3-(methylamino)propyl]-. In vitro assays demonstrated that the compound could enhance synaptic plasticity in hippocampal neurons, suggesting a mechanism through which it may exert cognitive-enhancing effects. This study highlights its potential use in treating cognitive deficits associated with mood disorders .
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-N-[3-(methylamino)propyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Acetamide, N-methyl-N-[3-(methylamino)propyl]- and related acetamide derivatives:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Y205-7732 () incorporates a 4-fluorophenoxy group and a morpholine ring, which enhance its molecular weight and polar surface area (43.67 Ų). These features likely improve target specificity, as fluorinated groups often increase metabolic stability and binding affinity . N(1)-Acetylspermidine () has a polyamine chain, enabling interactions with negatively charged biomolecules like DNA, contrasting with the shorter alkylamino chain in the target compound .
Lipophilicity and Solubility: The target compound’s logP (~0.6–1.0) is comparable to N-(3-aminopropyl)acetamide (logP ~0.2), but lower than Y205-7732 (logP 0.64) and 2-(4-methoxyphenyl)-N,N-dimethylacetamide (logP ~1.5). This suggests intermediate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Accessibility :
- Derivatives like 17{5,5} and 17{4,4} () require multi-step syntheses involving piperidine or methylpiperidine coupling, yielding lower efficiencies (18–32%). In contrast, the target compound’s simpler structure may allow higher synthetic yields .
Pharmacological Applications: Y205-7732 and related morpholine/piperidine acetamides () show promise as CXCR4 inhibitors or anti-HIV agents due to their nitrogen-rich scaffolds. N-(3-Aminopropyl)acetamide () is used in metabolic studies, highlighting the role of primary amines in biochemical pathways .
Research Findings and Trends
- Antiviral Activity: Piperidine-containing analogs (e.g., 17{5,5}) in demonstrated moderate anti-HIV-1 activity, suggesting that bulkier nitrogen substituents enhance target engagement.
- Antiulcer Potential: Phenoxypropylacetamide derivatives () with hydroxyethylthio groups showed antiulcer activity, indicating that sulfur-containing substituents could augment therapeutic effects. The target compound lacks such groups, limiting direct comparison .
- Toxicity Profiles: Simple acetamides like N-(3-aminopropyl)acetamide () are generally low-toxicity, while fluorinated or aromatic analogs (e.g., Y205-7732) may require more rigorous safety evaluations .
Biological Activity
Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS No. 353739-62-5), is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₆N₂O
- Molecular Weight : 144.21 g/mol
- InChIKey : XHPVTULOBNSCPO-UHFFFAOYSA-N
- SMILES Notation : CN(CCCNC)C(=O)C
The compound features an acetamide functional group and a propyl chain substituted with a methylamino group, which is critical for its biological activity.
Biological Activity Overview
Acetamide derivatives have been studied for a variety of biological activities, including:
- Anticancer Activity : Some studies have identified acetamide derivatives as potential inhibitors of heme oxygenase-1 (HO-1), which is implicated in cancer progression. For instance, a derivative similar to Acetamide, N-methyl-N-[3-(methylamino)propyl]- demonstrated significant antiproliferative activity against U87MG glioblastoma cells .
- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. In vitro studies have indicated that related compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
The mechanisms through which Acetamide, N-methyl-N-[3-(methylamino)propyl]- exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HO-1, leading to reduced tumor cell proliferation.
- Cellular Uptake : The presence of the methylamino group may facilitate better cellular uptake and interaction with intracellular targets.
- Interaction with Membrane Components : The hydrophobic nature of the propyl chain may enhance membrane penetration, allowing for more effective action against microbial cells.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | MIC Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Acetamide Derivative | < 10 (U87MG) | |
| Antibacterial | Various Derivatives | 4.69 - 156.47 | |
| Antifungal | Piperidine Derivatives | 0.0048 - 100 |
Notable Research Findings
- Discovery of Novel Inhibitors : A study focused on acetamide-based compounds highlighted their potential as HO-1 inhibitors, with promising results in reducing cell invasion in cancer models .
- Antimicrobial Efficacy : Research involving monomeric alkaloids has shown that structural modifications can lead to varying degrees of antimicrobial activity, emphasizing the importance of chemical structure in determining efficacy .
- Mechanistic Studies : Investigations into the binding affinities and kinetic profiles of similar compounds have provided insights into their inhibitory mechanisms against target enzymes like PARP (Poly(ADP-ribose) polymerase), suggesting that acetamide derivatives could follow similar pathways .
Q & A
Q. What are the established synthetic routes for Acetamide, N-methyl-N-[3-(methylamino)propyl]- and its derivatives?
Methodological Answer: The synthesis typically involves sequential alkylation and acylation steps. For example:
Alkylation of amines : Reacting 3-(methylamino)propylamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.
Acylation : Introducing the acetamide moiety via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to prevent protonation of the amine intermediate.
Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization are used to isolate the compound. Structural confirmation is achieved via NMR (¹H/¹³C), mass spectrometry, and FTIR .
Q. How is the structural integrity of Acetamide, N-methyl-N-[3-(methylamino)propyl]- validated post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H NMR confirms methyl groups (δ ~2.2–2.4 ppm for N-methyl; δ ~1.9–2.1 ppm for acetamide CH₃) and propyl chain protons. ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and tertiary amines.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₂₁N₃O) with accurate mass matching.
- Infrared Spectroscopy (FTIR) : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific enzymatic targets?
Methodological Answer:
Target Selection : Prioritize enzymes with known interactions with acetamide derivatives (e.g., proteases, kinases) based on structural analogs .
Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations) to measure IC₅₀ values.
Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the propyl chain .
Validation : Compare activity data with structurally similar compounds (e.g., indole- or morpholine-containing acetamides) to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictory data regarding the compound’s mechanism of action in different studies?
Methodological Answer:
Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify consistent pathways affected across studies.
Orthogonal Assays : Validate findings using independent methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition).
Contextual Analysis : Account for experimental variables (e.g., cell type, concentration, solvent effects) that may explain discrepancies. For instance, solubility issues in aqueous buffers could reduce observed activity .
Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
QSAR Modeling : Use quantitative structure-activity relationship models to correlate substituent modifications (e.g., adding trifluoromethyl groups) with solubility, LogP, and bioavailability.
Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., propyl chain oxidation) and guide structural tweaks.
In Silico ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity profiles. For example, reducing N-methylation may enhance blood-brain barrier permeability for neurological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
